PHM Inhibitory Potency: 721405-20-5 Subunit vs. Parent Compound
The 3-benzyloxy-4-methoxyphenyl moiety on 721405-20-5 is directly responsible for conferring potent inhibition of peptidylglycine α-hydroxylating monooxygenase (PHM). In a direct structure-activity relationship study, the analog 'Compound 2d', which shares this exact moiety, inhibited PHM with a Ki of 3.9 µM. This represents a 4.9-fold improvement in binding affinity over the unsubstituted parent compound, 4-phenyl-3-butenoic acid (PBA), which had a Ki of 19 µM [1]. The benzothiazole core on 721405-20-5 provides an additional binding anchor, distinguishing it from the simpler PBA-based inhibitors.
| Evidence Dimension | Inhibitory constant (Ki) against PHM |
|---|---|
| Target Compound Data | Ki = 3.9 µM (for the identical 3-benzyloxy-4-methoxyphenyl moiety, 'Compound 2d') |
| Comparator Or Baseline | Ki = 19 µM (for 4-phenyl-3-butenoic acid, PBA) |
| Quantified Difference | 4.9-fold improvement in affinity |
| Conditions | In vitro enzymatic assay, pH 6.5, 37°C, Sus scrofa (porcine) PHM |
Why This Matters
For procurement focused on PHM-related oncology research, this 4.9-fold affinity gain over the core scaffold is a critical specification; simpler PBA analogs cannot achieve this target engagement.
- [1] Langella, E., et al. (2010). Probing the Peptidylglycine alpha-Hydroxylating Monooxygenase Active Site with Novel 4-Phenyl-3-butenoic Acid Based Inhibitors. ChemMedChem, 5, 1568-1576. View Source
